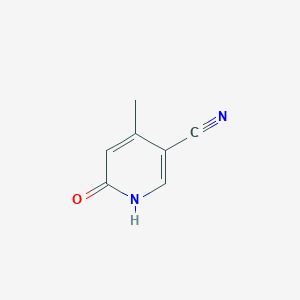

6-Hydroxy-4-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

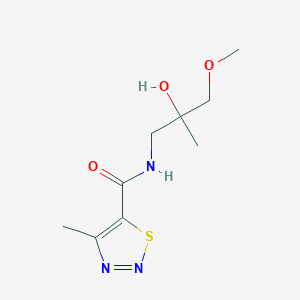

6-Hydroxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a white solid in its physical form . This compound exhibits immense potential for scientific research, with diverse applications including drug synthesis, organic reactions, and material science.

Molecular Structure Analysis

The IUPAC name for 6-Hydroxy-4-methylnicotinonitrile is 4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile . The InChI code for this compound is 1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis

6-Hydroxy-4-methylnicotinonitrile is a white solid . It has a molecular weight of 134.14 .Scientific Research Applications

Pharmacological Activities

“6-Hydroxy-4-methylnicotinonitrile” is a metabolite of nicotine, which is produced by bacteria . It has been studied for its impact on memory, oxidative stress, and the activity of the cholinergic system in the brain . This suggests potential applications in the development of drugs for neurological disorders.

Cognitive Enhancement

The compound has been associated with cognition-enhancing effects, such as improved attention, memory, and cognitive function . This could make it a potential candidate for research in cognitive neuroscience and the development of cognitive enhancers.

Oxidative Stress

Research has examined the impact of “6-Hydroxy-4-methylnicotinonitrile” on oxidative stress . This suggests that it could be used in studies related to oxidative stress-related diseases.

Cholinergic System Activity

The compound has been studied for its effects on the activity of the cholinergic system in the brain . This could have implications for research into diseases that involve the cholinergic system, such as Alzheimer’s disease.

Nicotine Metabolism

As a metabolite of nicotine, “6-Hydroxy-4-methylnicotinonitrile” could be used in research into nicotine metabolism and the effects of nicotine on the body .

Industrial Applications

While not a direct application of the compound itself, the methods used to synthesize “6-Hydroxy-4-methylnicotinonitrile” could have potential industrial applications. The synthesis methods could be used in the production of other similar compounds.

Safety and Hazards

Mechanism of Action

Target of Action

6-Hydroxy-4-methylnicotinonitrile is a derivative of nicotine, a major N-heterocyclic aromatic alkaloid produced in tobacco plants It’s known that nicotine and its derivatives generally target the cholinergic system in the brain .

Mode of Action

It’s known that nicotine and its derivatives interact with the cholinergic system in the brain, affecting memory and oxidative stress

Biochemical Pathways

Nicotine degradation in bacteria occurs through three known pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s plausible that 6-Hydroxy-4-methylnicotinonitrile, as a nicotine derivative, might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that nicotine is easily soluble in water, which could potentially influence the bioavailability of its derivatives .

Result of Action

It’s known that nicotine and its derivatives can have complex physiological effects, including impacts on memory, oxidative stress, and the activity of the cholinergic system in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-4-methylnicotinonitrile. For instance, nicotine is known to be stable in an inert atmosphere and at low temperatures . Similar environmental conditions might also apply to 6-Hydroxy-4-methylnicotinonitrile.

properties

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZCKJEHNZIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-4-methylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)

![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)

![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2919627.png)